molecular formula C8H9NO4 B1300867 3-(2-Furoylamino)propanoic acid CAS No. 5652-37-9

3-(2-Furoylamino)propanoic acid

Cat. No. B1300867
CAS RN: 5652-37-9
M. Wt: 183.16 g/mol
InChI Key: JYDIWQQDSQKTOK-UHFFFAOYSA-N
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Description

3-(2-Furoylamino)propanoic acid is a unique chemical compound with the empirical formula C8H9NO4 . It has a molecular weight of 183.16 . The SMILES string for this compound is OC(=O)CCNC(=O)c1ccco1 .


Molecular Structure Analysis

The InChI string for 3-(2-Furoylamino)propanoic acid is 1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) . This provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and determination of pKa values of new derivatives involving 3-(2-Furoylamino)propanoic acid have been explored, highlighting the effects of solvents and molecular structure on acidity. These compounds were synthesized and characterized using IR, 1H-NMR, 13C-NMR, and UV spectral data, providing foundational knowledge for further applications in chemistry and pharmacology H. Yüksek, Zafer Ocak, M. Alkan, Ş. Bahçeci, Mustafa Ozdemir (2004).

Chemical Transformations and Potential Applications

  • Research on 3-(p-toluoyl)propanoic acid, a compound structurally related to 3-(2-Furoylamino)propanoic acid, has provided insights into intramolecular dehydrative lactonization processes. This research could have implications for the design and synthesis of new heterocyclic compounds, potentially including derivatives of 3-(2-Furoylamino)propanoic acid F. Csende (2006).

  • Another study focused on the synthesis of quinoline based furanones and their nitrogen analogues starting from aroylpropionic acids, including compounds structurally similar to 3-(2-Furoylamino)propanoic acid. These synthesized compounds were evaluated for antimicrobial and anti-inflammatory activities, suggesting potential applications in medical and pharmaceutical research S. Khokra, Jyoti, Chetan, P. Kaushik, M. M. Alam, M. Zaman, Aftab Ahmad, Shahalam Khan, A. Husain (2015).

Material Science Applications

  • The development of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain, synthesized from 3-(dimethylamino)propanoic acid, a compound with similarities to 3-(2-Furoylamino)propanoic acid, was explored. This resin has potential applications in thermal laser imaging and other material science fields, indicating the versatility of compounds related to 3-(2-Furoylamino)propanoic acid in advanced material applications Li An, B. Yu, J. Pu, Zhongxiao Li (2015).

properties

IUPAC Name

3-(furan-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIWQQDSQKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354032
Record name 3-(2-furoylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furoylamino)propanoic acid

CAS RN

5652-37-9
Record name 3-(2-furoylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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